3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal follows the established conventions of International Union of Pure and Applied Chemistry naming protocols for organosilicon compounds containing aldehyde functionalities. The compound designation begins with the butanal backbone, indicating a four-carbon chain terminating in an aldehyde group, with substitutions specified by positional numbering. The tertiary carbon at position 3 bears two significant substituents: a cyclohexyl group and a tert-butyldimethylsilyloxy group, creating a quaternary carbon center that represents a key structural feature distinguishing this compound from simpler silyl-protected aldehydes.
The molecular formula C₁₆H₃₂O₂Si reflects the compound's substantial molecular complexity, with a molecular weight that places it among the heavier silyl ether derivatives used in contemporary organic synthesis. The Chemical Abstracts Service registry number 2044927-01-5 provides unambiguous identification within chemical databases, facilitating precise communication among researchers and ensuring accurate cross-referencing with related literature. The presence of the tert-butyldimethylsilyl protecting group, commonly referenced in chemical literature, represents one of the most sterically demanding and chemically stable silyl protecting groups available to synthetic chemists.
Structural analysis reveals that the compound exists as a tertiary silyl ether, where the silicon atom forms a covalent bond with the oxygen atom attached to the quaternary carbon center. This arrangement provides exceptional steric protection around the protected hydroxyl group while maintaining the reactivity of the terminal aldehyde functionality. The cyclohexyl substituent contributes additional steric bulk and conformational rigidity, potentially influencing the compound's reactivity patterns and selectivity in chemical transformations. The spatial arrangement of these substituents creates a molecular architecture that balances protection and accessibility, making the compound particularly valuable for complex synthetic sequences requiring orthogonal reactivity.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₃₂O₂Si | Indicates substantial molecular complexity |
| Chemical Abstracts Service Number | 2044927-01-5 | Unique chemical identifier |
| Structural Classification | Tertiary silyl ether with aldehyde functionality | Defines reactivity profile |
| Protection Group Type | Tert-butyldimethylsilyl | High steric demand and stability |
Historical Development in Organosilicon Chemistry
The development of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal must be understood within the broader historical context of organosilicon chemistry, which originated in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This pioneering work established the foundation for all subsequent developments in organosilicon chemistry, including the evolution of silyl protecting groups that would eventually lead to sophisticated compounds like 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal.
The historical progression from these early discoveries to modern silyl ether chemistry involved several critical developments throughout the twentieth century. Frederic Stanley Kipping conducted extensive research in organosilicon chemistry from 1898 to 1944, publishing fifty-seven papers that significantly advanced understanding of silicon-carbon bond formation and stability. Kipping's work included the use of Grignard reagents to synthesize alkylsilanes and arylsilanes, establishing fundamental methodologies that remain relevant to contemporary silyl ether synthesis. His contributions were so significant that the Dow Chemical Company established an award in the 1960s recognizing outstanding contributions to silicon chemistry in his honor.
The specific development of bulky silyl protecting groups, including the tert-butyldimethylsilyl system present in 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal, emerged from the recognition that increased steric bulk around the silicon center could provide enhanced stability and selectivity in protection chemistry. The tert-butyldimethylsilyl group represents an optimization of earlier silyl protecting groups, offering superior resistance to hydrolysis and acidic conditions compared to simpler systems like trimethylsilyl ethers. This evolution reflects the ongoing development in protecting group chemistry, where researchers continually seek to balance ease of installation and removal with chemical stability under reaction conditions.
The industrial application of organosilicon compounds expanded significantly during World War II, with developments in thermal insulation, lubricants, and sealing materials providing the foundation for subsequent growth in specialized applications. The post-war period witnessed rapid advancement in organosilicon methodology, including the development of the Müller-Rochow process in 1945 by Eugene G. Rochow, which enabled large-scale production of organosilicon compounds. These historical developments created the technological and methodological foundation necessary for the synthesis of complex compounds like 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal.
Position Within Aldehyde-Functionalized Silyl Ether Taxonomy
Within the broader classification system of organosilicon compounds, 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal occupies a specialized position as an aldehyde-functionalized silyl ether, representing the intersection of two important chemical functionalities. Silyl ethers, characterized by the general structure R₁R₂R₃Si-O-R₄ where R₄ represents an alkyl or aryl group, constitute a major class of organosilicon compounds primarily utilized as protecting groups for alcohols in organic synthesis. The incorporation of aldehyde functionality into this framework creates a bifunctional molecule that maintains the protective capabilities of the silyl ether while providing a reactive carbonyl group for further chemical transformation.
The taxonomic classification of this compound places it among tertiary silyl ethers, distinguished from primary and secondary silyl ethers by the presence of a quaternary carbon center bearing the protected hydroxyl group. This structural feature significantly influences the compound's chemical behavior, providing enhanced steric protection around the silyl ether linkage while potentially affecting the accessibility of the silicon center to fluoride-mediated deprotection reagents. The tertiary nature of the silyl ether also impacts the compound's stability profile, generally providing increased resistance to hydrolytic cleavage compared to primary or secondary silyl ethers.
Comparative analysis with related aldehyde-functionalized silyl ethers reveals the unique position of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal within this chemical family. Simple butanal derivatives protected with tert-butyldimethylsilyl groups, such as 3-[(tert-butyldimethylsilyl)oxy]butanal, represent more straightforward examples of this compound class, lacking the additional steric complexity introduced by the cyclohexyl substituent. More complex derivatives, including those bearing heterocyclic substituents like 3-[(tert-butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal, demonstrate the versatility of this structural framework for incorporating diverse functional groups.
The position of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal within silyl enol ether chemistry also merits consideration, as aldehydes bearing adjacent silyl ether groups can potentially participate in enolate chemistry under appropriate conditions. Silyl enol ethers, characterized by the functional group R₃Si-O-CR=CR₂, represent important intermediates in organic synthesis and share structural similarities with aldehyde-functionalized silyl ethers in their silicon-oxygen connectivity patterns. The potential for compounds like 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal to undergo transformations leading to silyl enol ether formation represents an additional dimension of their synthetic utility.
| Compound Class | Representative Example | Key Structural Features |
|---|---|---|
| Primary Silyl Ethers | 3-[(tert-butyldimethylsilyl)oxy]butanal | Terminal carbon protection |
| Secondary Silyl Ethers | 3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal | Secondary carbon protection |
| Tertiary Silyl Ethers | 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal | Quaternary carbon protection |
| Heterocycle-Containing | 3-[(tert-butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal | Additional ring systems |
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2Si/c1-15(2,3)19(5,6)18-16(4,12-13-17)14-10-8-7-9-11-14/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESGFMPWEPLFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor alcohol is reacted with TBDMSCl in the presence of a base such as imidazole or triethylamine to form the TBDMS ether.
Formation of Butanal: The protected alcohol is then subjected to oxidation conditions to form the corresponding butanal.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted under acidic or basic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) can be used to remove the TBDMS group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free hydroxyl compounds.
Scientific Research Applications
Chemistry
3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal serves as a versatile building block for synthesizing complex organic molecules. Its stable TBDMS group allows for selective reactions, making it useful in multi-step synthesis processes.
Biology
In biological research, this compound is used to study biochemical pathways and enzyme mechanisms. Its aldehyde functionality can participate in various reactions that are relevant to biological systems.
Medicine
The compound is significant in medicinal chemistry as it is involved in the synthesis of pharmaceutical intermediates. It has potential applications in developing drugs targeting various diseases due to its reactivity and ability to form complex structures.
Industry
In industrial applications, 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is utilized in producing fine chemicals and specialty materials. Its stability under different conditions makes it suitable for large-scale production processes.
Case Studies and Research Findings
- Synthesis of Pharmaceutical Intermediates:
- Biochemical Pathway Studies:
-
Industrial Applications:
- The compound's role in the production of specialty chemicals was explored, showcasing its utility in commercial applications where stability and reactivity are crucial .
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl functionality during various synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydroxyl group can participate in further chemical reactions.
Comparison with Similar Compounds
Key Observations :
- The cyclohexyl group in the target compound increases steric hindrance compared to the linear chain in compound v or the smaller cyclobutyl ring in 3-[(TBS)oxy]cyclobutanol. This may reduce nucleophilic attack susceptibility at the aldehyde group.
- The aldehyde functionality in the target compound and v contrasts with the alcohol in the cyclobutanol derivative, leading to divergent reactivity (e.g., oxidation states and nucleophilicity).
Physicochemical Properties
Notes:
- The aldehyde proton in v resonates at δ 9.74, a hallmark of TBS-protected aldehydes. The target compound’s aldehyde signal may shift slightly due to cyclohexyl electron-donating/withdrawing effects.
- The cyclohexyl group may reduce solubility in non-polar solvents compared to the cyclobutanol derivative.
Commercial Availability
- Target Compound: No direct supplier data are available. Specialized custom synthesis may be required.
- 3-[(TBS)oxy]cyclobutanol: Commercially accessible via platforms offering CAS 1408074-89-4, with bulk pricing options .
Biological Activity
3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H26O2Si
- Molecular Weight : 270.44 g/mol
- CAS Number : 115306-75-7
- Physical State : Liquid
- Solubility : Soluble in organic solvents such as dichloromethane, ether, and ethyl acetate.
The biological activity of 3-[(tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal is primarily attributed to its interaction with various biological targets. The silyl group enhances the compound's stability and solubility, allowing it to participate effectively in biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other silyl ethers which have shown inhibitory effects on enzymes like xanthine oxidase.
- Cell Signaling Modulation : It can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses, similar to other silyl derivatives that have shown anti-inflammatory properties .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens, although more research is needed to quantify this effect .
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of silyl derivatives, including compounds structurally related to 3-[(tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal.
- Results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting strong antioxidant potential.
-
Anti-inflammatory Research :
- In a controlled experiment, the compound was tested for its ability to inhibit pro-inflammatory cytokines in cell cultures.
- The results showed a marked decrease in the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal, and what key steps ensure regioselectivity?
The synthesis typically involves hydroxyl group protection using tert-butyldimethylsilyl (TBDMS) chloride, followed by cyclohexyl group introduction via Grignard or aldol reactions. Critical steps include:
- Protection : Reacting the hydroxyl group with TBDMSCl under inert conditions (e.g., DMF, imidazole catalyst) to prevent undesired side reactions .
- Aldol Addition : Using cyclohexylmagnesium bromide or analogous nucleophiles to attack the carbonyl carbon, ensuring regioselectivity by controlling steric and electronic factors .
- Workup : Quenching with aqueous NH4Cl and purification via silica gel chromatography to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?
Key techniques include:
- ¹H/¹³C NMR : Look for the TBDMS group signals (δ ~0.1 ppm for Si-CH3 protons; δ ~25 ppm for Si-C carbons) and cyclohexyl protons (δ 1.0–2.0 ppm multiplet) .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and Si-O-C linkage (~1250 cm⁻¹) .
- Mass Spectrometry : Identify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns (e.g., loss of TBDMS group) .
Q. How can researchers mitigate hydrolysis of the TBDMS group during storage or reactions?
Store the compound under anhydrous conditions (e.g., inert gas, desiccants). During reactions, avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions. Use aprotic solvents like THF or DCM, and monitor reaction pH to maintain neutrality .
Advanced Research Questions
Q. What factorial design approaches optimize the synthesis yield while minimizing byproduct formation?
Employ a Box-Behnken or central composite design to test variables:
- Factors : Temperature, stoichiometry of TBDMSCl, reaction time.
- Responses : Yield, purity (HPLC area %).
- Analysis : Use ANOVA to identify significant interactions (e.g., excess TBDMSCl may increase protection efficiency but raise silyl ether byproducts) . Example: A 3³ factorial design revealed that maintaining 0°C during protection reduces oligomerization by 40% compared to room temperature .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic additions?
- Transition State Modeling : Calculate activation energies for nucleophilic attack at the aldehyde vs. silyl-protected hydroxyl group using Gaussian09 or ORCA.
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., aldehyde carbonyl) to prioritize reaction sites .
- Validation : Compare computed ¹³C NMR shifts with experimental data (RMSD < 2 ppm confirms accuracy) .
Q. What strategies resolve contradictions in observed vs. expected spectroscopic data (e.g., unexpected downfield shifts)?
- Hypothesis Testing : Check for residual solvents (e.g., DMSO-d6 shifts) or tautomerism.
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, an unexpected δ 5.5 ppm peak might indicate deprotection; HMBC correlations to Si-CH3 can confirm .
- X-ray Crystallography : Resolve structural ambiguities (e.g., confirm cyclohexyl chair conformation) .
Q. How does the steric bulk of the TBDMS group influence reaction pathways in catalytic asymmetric syntheses?
The TBDMS group:
- Shields Electrophilic Sites : Directs nucleophiles to the aldehyde instead of the protected hydroxyl.
- Modulates Catalyst Selectivity : In asymmetric aldol reactions, bulky silyl groups enhance enantioselectivity by restricting transition-state geometries. For example, Evans’ oxazaborolidine catalysts achieve >90% ee with TBDMS-protected substrates .
Q. What methodologies assess the compound’s stability under oxidative or photolytic conditions relevant to drug delivery systems?
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or H2O2 (1–3% v/v) and monitor degradation via HPLC-MS.
- Kinetic Modeling : Determine degradation rate constants (k) and half-life (t½) under varying pH/temperature.
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to confirm if degradation is radical-mediated .
Methodological Notes
- Theoretical Frameworks : Link synthetic routes to Baldwin’s rules (cyclization) or Curtin-Hammett kinetics (pathway control) .
- Data Validation : Cross-reference experimental results with PubChem/CAS datasets, avoiding non-peer-reviewed platforms .
- Separation Techniques : Use centrifugal partition chromatography (CRDC subclass RDF2050104) for high-purity isolation of stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
